1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 1206991-96-9
VCID: VC11963122
InChI: InChI=1S/C19H19ClN2OS/c1-13(2)24-19-21-12-18(14-7-9-17(23-3)10-8-14)22(19)16-6-4-5-15(20)11-16/h4-13H,1-3H3
SMILES: CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
Molecular Formula: C19H19ClN2OS
Molecular Weight: 358.9 g/mol

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole

CAS No.: 1206991-96-9

Cat. No.: VC11963122

Molecular Formula: C19H19ClN2OS

Molecular Weight: 358.9 g/mol

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole - 1206991-96-9

Specification

CAS No. 1206991-96-9
Molecular Formula C19H19ClN2OS
Molecular Weight 358.9 g/mol
IUPAC Name 1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-propan-2-ylsulfanylimidazole
Standard InChI InChI=1S/C19H19ClN2OS/c1-13(2)24-19-21-12-18(14-7-9-17(23-3)10-8-14)22(19)16-6-4-5-15(20)11-16/h4-13H,1-3H3
Standard InChI Key SCHXDXNGPKJKET-UHFFFAOYSA-N
SMILES CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC
Canonical SMILES CC(C)SC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC

Introduction

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole is a synthetic organic compound belonging to the class of imidazole derivatives. Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms, widely recognized for their biological and pharmacological activities. This specific compound's structure integrates functional groups such as a chlorophenyl moiety, a methoxyphenyl group, and an isopropylsulfanyl substituent, making it a candidate for diverse chemical and biological applications.

Structural Features

The compound features:

  • A chlorophenyl group, which contributes to its potential electronic and steric properties.

  • A methoxyphenyl group, known for modulating lipophilicity and enhancing bioavailability in pharmacological contexts.

  • An isopropylsulfanyl substituent, which may influence the compound's reactivity and binding interactions in biological systems.

  • An imidazole core, a versatile scaffold often used in drug design due to its hydrogen-bonding capability and aromaticity.

Synthesis Pathway

The synthesis of this compound likely involves:

  • Formation of the imidazole ring: Typically achieved through cyclization reactions involving appropriate precursors such as aldehydes, amines, and sulfur-containing reagents.

  • Functionalization of the imidazole core: Introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions.

  • Attachment of the isopropylsulfanyl group: Achieved through nucleophilic substitution using isopropanethiol or related reagents.

Applications

1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(propan-2-ylsulfanyl)-1H-imidazole may be explored for:

  • Use as a pharmacophore in medicinal chemistry.

  • Studies in material science due to its aromatic and heterocyclic nature.

  • Investigations into its electronic properties for catalysis or organic electronics.

Research Findings

  • Anticancer research: Imidazoles have demonstrated cytotoxicity against tumor cells by inhibiting key enzymes or disrupting DNA synthesis .

  • Antibacterial studies: The imidazole scaffold has been optimized to target resistant bacterial strains .

Limitations and Future Directions

While structurally promising, the lack of detailed experimental data necessitates further research:

  • In vitro and in vivo studies: To evaluate its pharmacokinetics, toxicity, and efficacy.

  • Computational modeling: To predict binding affinities with biological targets.

  • Synthetic optimization: To improve yield and scalability for industrial applications.

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